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Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in
cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1][2]
[3] Its dysregulation is frequently implicated in cancer progression and metastasis, making it a
critical target for therapeutic intervention.[2] Accurate measurement of FAK kinase activity is
therefore essential for basic research and for the discovery and characterization of novel FAK
inhibitors.

These application notes provide detailed protocols for various robust and widely used in vitro
methods to quantify FAK kinase activity. The assays described include traditional radiometric
methods as well as more modern non-radiometric techniques such as luminescence, time-

resolved fluorescence resonance energy transfer (TR-FRET), and fluorescence polarization.

FAK Signaling Pathway Overview

FAK acts as a crucial scaffold and signaling hub, integrating signals from integrins and growth
factor receptors to modulate downstream cellular processes. Upon activation, FAK undergoes
autophosphorylation at Tyr397, creating a high-affinity binding site for the SH2 domain of Src
family kinases.[4] This interaction leads to the full activation of FAK and the subsequent
phosphorylation of various downstream substrates, including p130Cas and paxillin, which in
turn regulate cell motility and invasion.
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Figure 1: Simplified FAK Signaling Pathway.

Comparison of In Vitro FAK Kinase Assays

Several methods are available for measuring FAK kinase activity in vitro, each with its own
advantages and disadvantages. The choice of assay often depends on the specific application,
required throughput, and available instrumentation.
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phosphorylated
substrate.

Experimental Protocols

The following sections provide detailed protocols for the most common in vitro FAK kinase
assays.

Radiometric [y-*3P]-ATP Filter Binding Assay

This traditional method directly measures the incorporation of a radiolabeled phosphate group
from [y-33P]-ATP into a FAK substrate.

Workflow:

dd [y-3P]-ATP o 4. Stop Reaction 5. Spot onto e .
o Initiate Reaction 8. Incubate at 30°C ) Phosphocellulose Paper 6. Wash and Dry Paper 7. Scintillation Counting

Click to download full resolution via product page

Figure 2: Radiometric FAK Kinase Assay Workflow.

Materials:

e Recombinant human FAK enzyme

e FAK substrate (e.g., Poly(Glu:Tyr) 4:1)

» Kinase Reaction Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate)
o [y-33P]-ATP

e Unlabeled ATP

e Phosphoric acid

e Phosphocellulose filter paper
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¢ Scintillation counter and fluid
Protocol:

e Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction
mixture containing recombinant FAK enzyme and substrate in kinase reaction buffer.

e Initiate Reaction: Add a mixture of unlabeled ATP and [y-33P]-ATP to the reaction mixture to
initiate the kinase reaction. The final ATP concentration should be at or near the Km for FAK.

 Incubation: Incubate the reaction at 30°C for a specified time (e.g., 40 minutes), ensuring the
reaction is within the linear range.

o Stop Reaction: Terminate the reaction by adding phosphoric acid to a final concentration of
0.5%.

« Filter Binding: Spot an aliquot of the reaction mixture onto a phosphocellulose filter paper.
The phosphorylated substrate will bind to the paper, while the free [y-33P]-ATP will not.

e Washing: Wash the filter paper multiple times with phosphoric acid to remove any unbound
[y-33P]-ATP.

o Quantification: Dry the filter paper and measure the incorporated radioactivity using a
scintillation counter.

Data Analysis:

Calculate the specific activity of the FAK enzyme (e.g., in pmol/min/ug) by determining the
amount of 33P incorporated into the substrate over time.

Luminescence-Based Assay (ADP-Glo™)

This homogeneous assay quantifies the amount of ADP produced during the kinase reaction,
which is directly proportional to kinase activity.

Workflow:
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1. Set up Kinase Reaction 3. Add ADP-Glo™ Reagent 4. Incubate at RT 5. Add Kinase Detection Reagent
(FAK, Substrate, ATP) (Stops reaction, depletes ATP) : (Converts ADP to ATP, generates light)
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Figure 3: ADP-Glo™ FAK Kinase Assay Workflow.

Materials:
¢ Recombinant human FAK enzyme
o FAK substrate (e.g., Poly(Glu:Tyr) 4:1)

» Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgClz, 0.1mg/ml BSA, 2mM MnClz,
50uM DTT)

o ATP

o ADP-Glo™ Kinase Assay Kit (Promega)
¢ White, opaque multi-well plates

e Luminometer

Protocol:

» Prepare Kinase Reaction: In a white, opaque 384-well plate, add the FAK enzyme, substrate,
and test compounds (if screening for inhibitors).

« Initiate Reaction: Add ATP to initiate the kinase reaction.
¢ Incubation: Incubate the plate at room temperature for 60 minutes.

o Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the
kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40
minutes.
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» Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent
converts the ADP generated in the kinase reaction to ATP and uses the newly synthesized
ATP to produce a luminescent signal via a luciferase reaction.

 Incubation: Incubate at room temperature for 30 minutes.
e Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.
Data Analysis:

The luminescent signal is directly proportional to the amount of ADP produced and thus to the
FAK kinase activity. For inhibitor screening, calculate the percent inhibition relative to a no-
inhibitor control.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay (LanthaScreen™)

This assay measures the phosphorylation of a fluorescently labeled peptide substrate by FAK,
detected by a terbium-labeled anti-phosphotyrosine antibody.

Workflow:

1. Set up Kinase Reaction 3. Stop Reaction and Add 6. Measure Emission - Caleulate TRERET Ratio

(FAK, Fluorescent Substrate, ATP) Tb-labeled Antibody fl at 615 nm and 665 nm

Click to download full resolution via product page

Figure 4: TR-FRET FAK Kinase Assay Workflow.

Materials:

Recombinant human FAK enzyme

Fluorescein-labeled FAK substrate (e.g., FI-Poly-GT)

Kinase Reaction Buffer

e ATP
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Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-pY20)

TR-FRET Dilution Buffer

EDTA (to stop the reaction)

Low-volume, black multi-well plates

TR-FRET-capable plate reader

Protocol:

Prepare Kinase Reaction: In a low-volume, black 384-well plate, add the FAK enzyme,
fluorescein-labeled substrate, and test compounds.

Initiate Reaction: Add ATP to start the kinase reaction.
Incubation: Incubate the plate at room temperature for 1 hour.

Stop Reaction and Add Antibody: Add a solution of EDTA and Terbium-labeled anti-
phosphotyrosine antibody in TR-FRET dilution buffer to each well. The EDTA stops the
kinase reaction.

Incubation: Incubate at room temperature for 30-60 minutes to allow for antibody binding to
the phosphorylated substrate.

Measure TR-FRET: Read the plate on a TR-FRET-capable plate reader, exciting at
approximately 340 nm and measuring the emission at both the terbium donor wavelength
(e.g., 495 nm or 615 nm) and the fluorescein acceptor wavelength (e.g., 520 nm or 665 nm).

Data Analysis:

Calculate the TR-FRET ratio (acceptor emission / donor emission). The ratio will increase with

increasing substrate phosphorylation. For inhibitor studies, determine the IC50 value from a

dose-response curve.

Fluorescence Polarization (FP) Assay
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This assay measures the change in the rate of rotation of a small fluorescently labeled peptide
(tracer) when it binds to a larger antibody that specifically recognizes the phosphorylated form
of the peptide.

Workflow:

1. Set up Kinase Reactiol 3. Stop Reaction and Add

n _
(FAK, Unlabeled Substrate, ATP) FP Tracer and Antibody - Incubate to Equilibriu Polarized Light

Click to download full resolution via product page

Figure 5: Fluorescence Polarization FAK Kinase Assay Workflow.

Materials:

¢ Recombinant human FAK enzyme

o Unlabeled FAK peptide substrate

» Kinase Reaction Buffer

o ATP

o Fluorescently labeled phosphopeptide tracer
» Anti-phosphotyrosine antibody

e FP Assay Buffer (e.g., 20 mM Tris, 200 mM NaCl, 0.05% (-mercaptoethanol, 0.1% Triton X-
100, 5% glycerol)

o Black, multi-well plates
» Fluorescence polarization plate reader
Protocol:

» Kinase Reaction: Perform the FAK kinase reaction in a multi-well plate using an unlabeled
peptide substrate.
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» Stop Reaction: Terminate the kinase reaction, typically by adding EDTA.

o Detection: Add a mixture of the fluorescently labeled phosphopeptide tracer and the anti-
phosphotyrosine antibody to each well. The phosphorylated product from the kinase reaction
will compete with the tracer for binding to the antibody.

 Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
o Measure Fluorescence Polarization: Read the plate on a fluorescence polarization reader.
Data Analysis:

As more phosphorylated substrate is produced by FAK, it will displace the fluorescent tracer
from the antibody, causing the tracer to tumble more rapidly and resulting in a decrease in the
fluorescence polarization signal. The decrease in polarization is therefore proportional to FAK
activity.

Quantitative Data Summary

The following table summarizes key quantitative parameters for in vitro FAK kinase assays,
compiled from various sources. These values can serve as a reference for assay development
and data interpretation.
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Parameter Value Assay Type Source/Comment

- o ) Luminescence (ADP- Recombinant human
Specific Activity 51 nmol/min/mg

Glo) FAK.

N o ) ) ) Recombinant human
Specific Activity 291.5 nmol/min/mg Radiometric EAK

N o ) Luminescence (ADP- GST-tagged FAK (aa
Specific Activity 80 pmol/min/ug

Glo)

411-686).

Staurosporine ICso

~20 nM

Luminescence (ADP-
Glo)

Varies with ATP

concentration.

FAK Concentration

2.6 ng per reaction

Luminescence (ADP-
Glo)

For inhibitor profiling.

For standard kinase

FAK Concentration 4 pg/ml Radiometric
assay.
) Luminescence (ADP- Common working
ATP Concentration 10-25 uM )
Glo) concentration.
Dependent on assay
ATP Km Varies All conditions and FAK
construct.
Radiometric, Common artificial
Substrate Poly(Glu:Tyr) 4:1 _
Luminescence substrate.
_ Indicates a robust
Luminescence (ADP- )
Z'-factor >0.7 assay suitable for

Glo)

HTS.

Note: Specific activities and ICso values can vary significantly depending on the specific
recombinant FAK construct, substrate, ATP concentration, and overall assay conditions. It is
recommended to determine these parameters empirically for each new batch of reagents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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